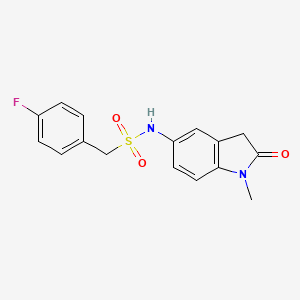

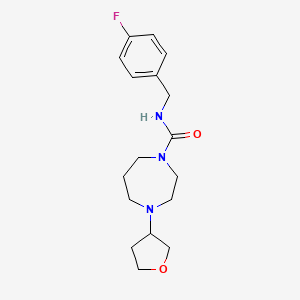

1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated derivatives, similar to the compound of interest, involves the addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes. This reaction is catalyzed by secondary amines and achieves good yields, moderate diastereoselectivities, and excellent enantioselectivities. The absolute configuration of the major diastereomers was confirmed by X-ray diffraction analysis . This suggests that a similar approach could potentially be applied to synthesize the compound of interest with high enantioselectivity.

Molecular Structure Analysis

The molecular structure of related fluorinated derivatives has been elucidated using X-ray diffraction analysis, which provides an unambiguous determination of the absolute configuration of the major diastereomers . This technique could be employed to analyze the molecular structure of 1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide to confirm its stereochemistry and conformation.

Chemical Reactions Analysis

The chemical reactivity of related compounds involves the stereoselective Michael addition of α-fluoro-α-nitro(phenylsulfonyl)methane to α,β-unsaturated ketones. This reaction is facilitated by chiral organobifunctional catalysts without the need for an additional base, leading to high yields and stereoselectivity . The reaction mechanism has been supported by studies involving model reactions and systematic analysis of the absolute configuration. This information could be indicative of the types of chemical reactions that 1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide might undergo, such as nucleophilic addition to electrophilic double bonds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide are not directly reported in the provided papers, the properties of similar fluorinated phenylsulfonyl compounds can be inferred. These compounds are likely to exhibit characteristics typical of organofluorine compounds, such as increased stability and lipophilicity due to the presence of the fluorine atom. The sulfonyl and indolinyl groups may also contribute to the compound's acidity, boiling point, solubility, and potential for hydrogen bonding .

Scientific Research Applications

Catalytic Asymmetric Synthesis

The use of fluorobis(phenylsulfonyl)methane (FBSM) derivatives in catalytic asymmetric synthesis is noteworthy. For instance, a chiral phosphoric acid-catalyzed asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium ions has been developed. This process facilitates the metal-free synthesis of sulfone and fluorine-containing isoindolinones with contiguous all-substituted quaternary stereocenters, showcasing excellent stereoselectivities (up to 99% ee and up to 50:1 dr) (Bhosale et al., 2022).

Fluorinated Compound Synthesis

Research has demonstrated efficient methods for synthesizing α-substituted fluoro(phenylsulfonyl)methane derivatives under mild conditions. These compounds undergo Michael addition to various α,β-unsaturated substrates, providing a route to produce fluorinated derivatives, which are significant in various fields, including medicinal chemistry (Prakash et al., 2008).

Enantioselective Reactions

Organocatalytic, enantioselective additions of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes have been reported. These reactions, catalyzed by secondary amines, yield fluorinated derivatives with good yields, moderate diastereoselectivities, and excellent enantioselectivities. The precise control over the stereochemistry of these reactions highlights their potential in synthesizing enantioenriched compounds (Kamlar et al., 2010).

Heterocyclic Compound Synthesis

The photo-induced, catalyst-free synthesis of (2-oxoindolin-3-yl)methanesulfonohydrazides via a reaction of N-(2-iodoaryl)acrylamide, sulfur dioxide, and hydrazine has been explored. This method allows for the incorporation of the sulfonyl group without metals or photo-redox catalysts under mild conditions, leading to diverse (2-oxoindolin-3-yl)methanesulfonohydrazides in moderate to good yields. The versatility and efficiency of this approach are significant for synthesizing heterocyclic compounds (Zhou et al., 2016).

properties

IUPAC Name |

1-(4-fluorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c1-19-15-7-6-14(8-12(15)9-16(19)20)18-23(21,22)10-11-2-4-13(17)5-3-11/h2-8,18H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXYSNFXBCXVSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500687.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2500691.png)

![benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)carbamate](/img/structure/B2500692.png)

![2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride](/img/structure/B2500695.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2500696.png)

![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500697.png)

![Methyl 2-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2500706.png)